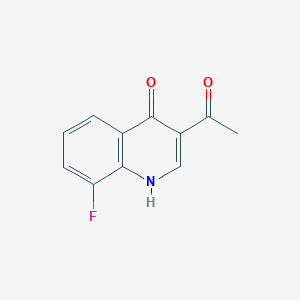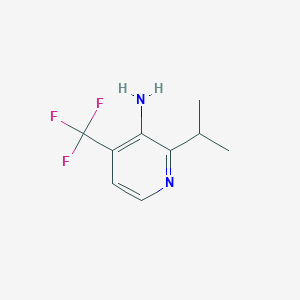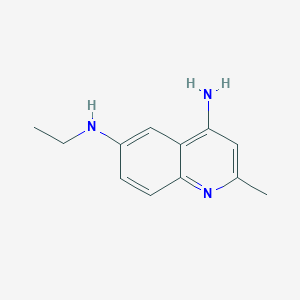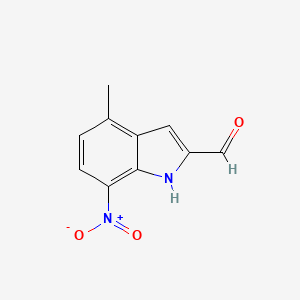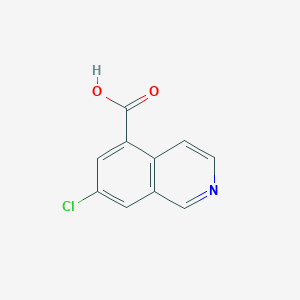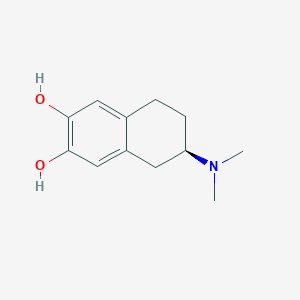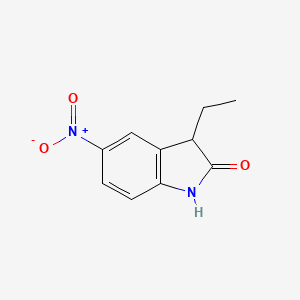
3-Ethyl-5-nitroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both ethyl and nitro groups on the indolin-2-one core enhances its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-nitroindolin-2-one typically involves the nitration of 3-ethylindolin-2-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using crystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-ethyl-5-aminoindolin-2-one.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用される。
生物学: 抗菌作用と抗腫瘍作用について調査されている。
医学: 特定の酵素や受容体を標的とする新しい薬剤の開発のための潜在的なリード化合物として探求されている。
産業: 発色団特性により、染料や顔料の合成に使用されている。
作用機序
3-エチル-5-ニトロインドリン-2-オンの生物活性は、主に特定の分子標的と相互作用する能力に起因しています。ニトロ基は、DNAやタンパク質などの細胞成分を損傷する可能性のある反応性中間体を生成するために、生体内還元を受けることができます。さらに、この化合物は重要な細胞経路に関与する酵素を阻害することができ、その抗菌作用と抗腫瘍作用につながります。
類似の化合物:
3-エチルインドリン-2-オン: ニトロ基を欠いているため、化学反応性と生物活性が異なります。
5-ニトロインドリン-2-オン: エチル基を欠いているため、溶解性と生物学的標的との相互作用に影響を与えます。
3-メチル-5-ニトロインドリン-2-オン: 同様の構造ですが、エチル基の代わりにメチル基があるため、化学的および生物学的特性が異なります。
独自性: 3-エチル-5-ニトロインドリン-2-オンは、エチル基とニトロ基の両方が存在するため、アナログと比較して、独自の化学反応性と増強された生物活性をもたらします。この官能基の組み合わせにより、さまざまな科学分野におけるさらなる研究開発のための貴重な化合物となります。
類似化合物との比較
3-Ethylindolin-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitroindolin-2-one: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
3-Methyl-5-nitroindolin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical and biological properties.
Uniqueness: 3-Ethyl-5-nitroindolin-2-one is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and enhanced biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
3-ethyl-5-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-2-7-8-5-6(12(14)15)3-4-9(8)11-10(7)13/h3-5,7H,2H2,1H3,(H,11,13) |
InChIキー |
ZKMXNIUIYAJTPU-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



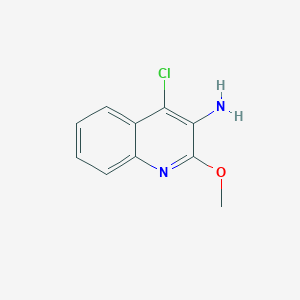

![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)
